molecular formula C30H28N4OS B2616493 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 727689-02-3

4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2616493
CAS No.: 727689-02-3
M. Wt: 492.64
InChI Key: HMGNEJWUGHBCDR-UHFFFAOYSA-N
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Description

4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzhydrylpiperazine and methoxyphenyl groups attached to a thieno[2,3-d]pyrimidine core, making it a subject of study for its chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the benzhydrylpiperazine and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or methoxyphenyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in binding studies with proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is unique due to its combination of structural elements, which confer distinct chemical reactivity and biological activity. Its thieno[2,3-d]pyrimidine core is less common compared to other heterocyclic systems, making it a valuable compound for exploring new chemical and biological properties.

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4OS/c1-35-25-14-12-22(13-15-25)26-20-36-30-27(26)29(31-21-32-30)34-18-16-33(17-19-34)28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,28H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGNEJWUGHBCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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